BenchChemオンラインストアへようこそ!

TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE

Asymmetric hydrogenation Chiral purity HIV protease inhibitor synthesis

tert-Butyl N-[(2S)-piperazine-2-carbonyl]carbamate (CAS 166520-12-3) is a chiral (S)-configured piperazine building block with orthogonal N-Boc protection, essential for the stereoselective synthesis of the HIV protease inhibitor indinavir. Unlike the racemic mixture or (R)-enantiomer, this (S)-enantiomer (≥98% purity, ≥99% ee) ensures correct absolute configuration for target binding without costly resolution. The Boc group enables regioselective functionalization of the piperazine core, making it ideal for constructing peptidomimetics and conformationally restricted scaffolds in antiviral and CNS drug discovery. Ensure batch-to-batch stereochemical consistency for your process development campaigns.

Molecular Formula C10H19N3O3
Molecular Weight 229.28
CAS No. 166520-12-3
Cat. No. B2429173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE
CAS166520-12-3
Molecular FormulaC10H19N3O3
Molecular Weight229.28
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(=O)C1CNCCN1
InChIInChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-8(14)7-6-11-4-5-12-7/h7,11-12H,4-6H2,1-3H3,(H,13,14,15)/t7-/m0/s1
InChIKeyQVRZSGCIHCEJKH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE (CAS 166520-12-3): Structural and Functional Overview


tert-Butyl N-[(2S)-piperazine-2-carbonyl]carbamate (CAS: 166520-12-3), also referred to as N-Boc-piperazine-2-(S)-carboxamide or (S)-tert-butyl piperazine-2-carbonylcarbamate, is a chiral piperazine derivative with the molecular formula C10H19N3O3 and a molecular weight of 229.28 g/mol . This compound is distinguished by its (S)-stereochemistry at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom. As a key chiral building block, it has been employed in the stereoselective synthesis of bioactive molecules, most notably as an intermediate in the preparation of the HIV protease inhibitor indinavir (MK-639) [1].

Why Generic Substitution of TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE Fails in Stereoselective Synthesis


Procurement decisions for piperazine-based intermediates cannot rely on generic substitution due to the critical interdependence of stereochemistry, protecting group identity, and functional group positioning. Piperazine-2-carboxylic acid is commercially available only in racemic form . Substituting (S)-tert-butyl N-[(2S)-piperazine-2-carbonyl]carbamate with the racemic mixture (containing both (2S) and (2R) enantiomers), the unprotected (S)-piperazine-2-carboxylic acid (CAS: 147650-70-2), or the (R)-enantiomer (CAS: 166520-10-1) would fundamentally alter the stereochemical outcome of downstream reactions. The Boc group provides orthogonal protection essential for regioselective functionalization [1], while the defined (S)-configuration at the 2-position directly determines the absolute stereochemistry of final bioactive molecules such as indinavir. These differences in chirality, protecting group stability, and synthetic utility are not interchangeable across piperazine-2-carboxylic acid derivatives.

Quantitative Differentiation of TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE Versus Close Structural Analogs


Stereochemical Fidelity and Enantiomeric Excess in Catalytic Synthesis

Asymmetric hydrogenation of tetrahydropyrazine precursor 4g using [(R)-BINAP(COD)Rh]TfO catalyst afforded the target (S)-piperazine-2-tert-butylcarboxamide in 96% isolated yield and 99% enantiomeric excess (ee) [1]. Subsequent hydrogenolytic deprotection and crystallization produced the final chiral (S)-N-Boc-piperazine intermediate in high overall yield and maintained enantiomeric purity [1]. In contrast, piperazine-2-carboxylic acid is commercially available only in racemic form (0% ee) and requires additional resolution steps that typically yield material with lower optical purity .

Asymmetric hydrogenation Chiral purity HIV protease inhibitor synthesis

Validated Use as a Key Intermediate in Approved API Synthesis

tert-Butyl N-[(2S)-piperazine-2-carbonyl]carbamate has been explicitly validated as a key chiral intermediate in the synthesis of the HIV protease inhibitor indinavir (MK-639) [1]. The (S)-stereochemistry of this intermediate directly translates to the active stereoisomer of indinavir, a critical requirement for therapeutic efficacy [1]. The (R)-enantiomer (CAS: 166520-10-1) would yield the inactive antipode of indinavir, demonstrating that stereochemistry is not interchangeable [2].

HIV protease inhibitor Indinavir synthesis Pharmaceutical intermediate validation

Vendor Purity Specifications and Procurement-Grade Differentiation

Commercial suppliers of tert-butyl N-[(2S)-piperazine-2-carbonyl]carbamate specify purity thresholds that serve as procurement criteria. MolCore provides this compound with NLT 98% purity under ISO-certified quality systems . Leyan lists the product at 98% purity . CheMenu offers material at 95%+ purity . In contrast, racemic piperazine-2-carboxylic acid and the (R)-enantiomer are offered at variable or unspecified enantiomeric purity by different vendors, introducing batch-to-batch variability in stereochemical composition.

Chemical purity Quality control Pharmaceutical intermediate procurement

Orthogonal Boc Protection Enables Regioselective Synthetic Transformations

The Boc protecting group on tert-butyl N-[(2S)-piperazine-2-carbonyl]carbamate provides orthogonal protection that is stable under basic conditions but cleavable under acidic conditions [1]. This enables regioselective functionalization at the unprotected nitrogen while preserving the Boc-protected nitrogen for subsequent deprotection and further derivatization [2]. Unprotected (S)-piperazine-2-carboxylic acid (CAS: 147650-70-2) lacks this orthogonal protection, leading to non-selective reactions at both nitrogen atoms and requiring additional synthetic steps to achieve regiocontrol .

Protecting group strategy Regioselective synthesis Solid-phase peptide synthesis

Industrial-Scale Resolution Methods for (S)-Piperazine-2-carboxylic Acid Derivatives

Patent literature describes processes for preparing optically active 2-piperazinecarboxylic acid derivatives, particularly the (S)-enantiomer, in high yield and high optical purity on an industrial scale [1]. Optical resolving agents such as N-tosyl-L-phenylalanine and N-tosyl-D-phenylglycine enable efficient separation of enantiomers, with resolved 2-piperazinecarboxylic acid derivatives preferably isolated as 4-tert-butoxycarbonyl (Boc) derivatives [1]. These resolving agents are stable and easily recovered from the reaction mixture and reused [1].

Optical resolution Process chemistry Large-scale synthesis

Structural Differentiation from Common Piperazine-2-carboxylic Acid Derivatives

tert-Butyl N-[(2S)-piperazine-2-carbonyl]carbamate (C10H19N3O3, MW 229.28) differs structurally from related piperazine-2-carboxylic acid derivatives in three critical dimensions : (i) Defined (S)-stereochemistry at C2, versus racemic mixtures; (ii) Boc-carboxamide functionality (N-Boc-piperazine-2-carboxamide), versus free carboxylic acid derivatives; (iii) Single nitrogen protection, versus unprotected or di-protected variants (e.g., N1-Boc-N4-Fmoc-piperazine-2-carboxylic acid) . These structural features collectively enable specific synthetic applications that alternative derivatives cannot support without additional functional group manipulations [1].

Structure-activity relationship Chiral building block Medicinal chemistry

Recommended Application Scenarios for TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE Based on Differentiated Evidence


Stereoselective Synthesis of HIV Protease Inhibitors and Structurally Related Antiviral Agents

This compound is uniquely suited for synthesizing the HIV protease inhibitor indinavir and structurally related antiviral candidates requiring (S)-piperazine-2-carboxamide stereochemistry. The 99% ee achievable through asymmetric hydrogenation [1] ensures that the resulting API maintains the correct absolute configuration for target binding and therapeutic activity. Procurement of the racemic mixture or (R)-enantiomer would yield inactive stereoisomers, necessitating costly chiral resolution or re-synthesis.

Regioselective Construction of Chiral Piperazine-Containing Peptidomimetics

The orthogonal Boc protection enables stepwise, regioselective functionalization of the piperazine core [1]. This compound serves as a foundational building block for constructing peptidomimetics and conformationally restricted scaffolds where defined stereochemistry and controlled nitrogen reactivity are essential. The (S)-configuration provides a predictable chiral handle for SAR studies in drug discovery programs.

Pharmaceutical Intermediate Procurement for cGMP and Quality-Controlled API Manufacturing

With vendor-specified purity of ≥95% to NLT 98% [1][2], this compound meets the purity thresholds required for pharmaceutical intermediate use in regulated environments. The availability of industrial-scale resolution methods [3] ensures reliable supply chain continuity for process development and manufacturing campaigns, particularly when stereochemical consistency across batches is non-negotiable.

Development of Novel Chiral Piperazine-Based Kinase Inhibitors and CNS Agents

Piperazine scaffolds are privileged structures in kinase inhibitors and CNS-active compounds [1]. The (S)-configured Boc-carboxamide functionality provides a versatile entry point for introducing diverse pharmacophores while maintaining stereochemical integrity. Researchers developing chiral piperazine-based libraries for kinase inhibition or GPCR modulation can utilize this compound as a core intermediate without requiring additional resolution steps.

Quote Request

Request a Quote for TERT-BUTYL N-[(2S)-PIPERAZINE-2-CARBONYL]CARBAMATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.